Cas no 167155-58-0 (2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole)

2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with chloromethyl and methoxymethyl functional groups. This structure imparts reactivity suitable for further chemical modifications, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chloromethyl group offers a reactive site for nucleophilic substitution, while the methoxymethyl group provides stability and solubility in organic solvents. Its versatility allows for applications in the development of biologically active molecules, including potential antimicrobial or herbicidal agents. The compound’s well-defined reactivity profile ensures consistent performance in synthetic pathways. Proper handling is required due to its potential lachrymatory and irritant properties.
2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole structure
167155-58-0 structure
Product Name:2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole
CAS No:167155-58-0
MF:C5H7ClN2OS
MW:178.639878511429
CID:5969665
PubChem ID:19958655
Update Time:2025-08-05

2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazole, 2-(chloromethyl)-5-(methoxymethyl)-
    • 2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole
    • AT19535
    • EN300-1248736
    • 167155-58-0
    • AKOS015033994
    • SCHEMBL8118417
    • Inchi: 1S/C5H7ClN2OS/c1-9-3-5-8-7-4(2-6)10-5/h2-3H2,1H3
    • InChI Key: MSCJDTPFBIAJQR-UHFFFAOYSA-N
    • SMILES: S1C(COC)=NN=C1CCl

Computed Properties

  • Exact Mass: 177.9967617g/mol
  • Monoisotopic Mass: 177.9967617g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 63.2Ų

Experimental Properties

  • Density: 1.350±0.06 g/cm3(Predicted)
  • Boiling Point: 270.4±25.0 °C(Predicted)
  • pka: -1.15±0.10(Predicted)

2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole Pricemore >>

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Additional information on 2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole

Comprehensive Overview of 2-(Chloromethyl)-5-(Methoxymethyl)-1,3,4-Thiadiazole (CAS No. 167155-58-0)

The compound 2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole (CAS No. 167155-58-0) is a heterocyclic organic molecule featuring a 1,3,4-thiadiazole core substituted with chloromethyl and methoxymethyl functional groups. This unique structure endows it with versatile chemical properties, making it a subject of interest in pharmaceutical research, agrochemical development, and material science. The presence of both chloromethyl and methoxymethyl groups allows for further derivatization, enabling researchers to tailor its reactivity for specific applications.

In recent years, the demand for specialty chemicals like 2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole has surged due to its potential in drug discovery and crop protection. Searches for "thiadiazole derivatives in medicine" and "agrochemical intermediates" highlight its relevance in these fields. Its heterocyclic framework is particularly valued for its ability to mimic biological motifs, facilitating interactions with enzymes and receptors. This has led to investigations into its role as a bioactive scaffold in designing novel therapeutics.

From a synthetic chemistry perspective, the compound's CAS No. 167155-58-0 is frequently queried in databases, reflecting its utility as a building block for more complex molecules. Researchers often explore its reactivity in nucleophilic substitutions and cross-coupling reactions, which are pivotal in creating high-value intermediates. The methoxymethyl group, for instance, can act as a protective moiety or a leaving group, while the chloromethyl substituent offers a handle for further functionalization.

Environmental and regulatory considerations also shape discussions around 2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole. With growing emphasis on green chemistry, scientists are exploring sustainable synthesis routes for such compounds. Queries like "eco-friendly synthesis of thiadiazoles" underscore this trend. Innovations in catalytic methods and solvent-free reactions are being tested to minimize waste and energy consumption during production.

In material science, the compound's thiadiazole ring contributes to electron delocalization, making it a candidate for organic electronic materials. Searches for "conductive polymers with heterocycles" align with this application. Its potential in photovoltaic cells and OLEDs is under investigation, driven by the need for lightweight, flexible alternatives to traditional inorganic semiconductors.

Analytical characterization of CAS No. 167155-58-0 relies on advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the purity and structural integrity of the compound, which is critical for reproducibility in research. The keyword "analytical methods for thiadiazoles" reflects this technical focus among chemists.

Looking ahead, the versatility of 2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole ensures its continued relevance across disciplines. Whether as a pharmacophore in drug design or a monomer in advanced materials, its applications are bound to expand with ongoing research. The compound exemplifies how molecular diversity drives innovation in science and industry.

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